molecular formula C18H21N3O B077058 11-[3-(dimethylamino)propyl]-5H-benzo[b][1,4]benzodiazepin-6-one CAS No. 13450-72-1

11-[3-(dimethylamino)propyl]-5H-benzo[b][1,4]benzodiazepin-6-one

Cat. No.: B077058
CAS No.: 13450-72-1
M. Wt: 295.4 g/mol
InChI Key: SUKRRJYMPHOCIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

11-[3-(dimethylamino)propyl]-5H-benzo[b][1,4]benzodiazepin-6-one is a chemical compound with the molecular formula C17H19N3O It is a member of the dibenzodiazepine family, which is known for its diverse pharmacological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-[3-(dimethylamino)propyl]-5H-benzo[b][1,4]benzodiazepin-6-one typically involves the following steps:

    Formation of the Dibenzodiazepine Core: The initial step involves the formation of the dibenzodiazepine core through a cyclization reaction. This can be achieved by reacting appropriate precursors under specific conditions, such as heating with a suitable catalyst.

    Introduction of the Dimethylamino Group: The next step involves the introduction of the dimethylamino group. This can be done by reacting the intermediate with dimethylamine in the presence of a base, such as sodium hydride, under an inert atmosphere.

    Final Cyclization and Purification: The final step involves cyclization to form the desired compound, followed by purification using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Advanced techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

11-[3-(dimethylamino)propyl]-5H-benzo[b][1,4]benzodiazepin-6-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as dihydro or tetrahydro compounds.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction may produce dihydro derivatives. Substitution reactions can lead to a variety of substituted derivatives with different functional groups.

Scientific Research Applications

11-[3-(dimethylamino)propyl]-5H-benzo[b][1,4]benzodiazepin-6-one has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various medical conditions, including neurological disorders and psychiatric conditions.

    Industry: The compound is used in the development of new materials, such as organic light-emitting diodes (OLEDs) and other electronic devices.

Mechanism of Action

The mechanism of action of 11-[3-(dimethylamino)propyl]-5H-benzo[b][1,4]benzodiazepin-6-one involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors, enzymes, or ion channels, leading to various physiological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Clozapine: An antipsychotic drug with a similar dibenzodiazepine structure.

    Olanzapine: Another antipsychotic with structural similarities.

    Quetiapine: A dibenzothiazepine derivative with similar pharmacological properties.

Uniqueness

11-[3-(dimethylamino)propyl]-5H-benzo[b][1,4]benzodiazepin-6-one is unique due to its specific substitution pattern and the presence of the dimethylamino group

Properties

CAS No.

13450-72-1

Molecular Formula

C18H21N3O

Molecular Weight

295.4 g/mol

IUPAC Name

11-[3-(dimethylamino)propyl]-5H-benzo[b][1,4]benzodiazepin-6-one

InChI

InChI=1S/C18H21N3O/c1-20(2)12-7-13-21-16-10-5-3-8-14(16)18(22)19-15-9-4-6-11-17(15)21/h3-6,8-11H,7,12-13H2,1-2H3,(H,19,22)

InChI Key

SUKRRJYMPHOCIP-UHFFFAOYSA-N

SMILES

CN(C)CCCN1C2=CC=CC=C2C(=O)NC3=CC=CC=C31

Canonical SMILES

CN(C)CCCN1C2=CC=CC=C2C(=O)NC3=CC=CC=C31

13450-72-1

Synonyms

5-[3-(Dimethylamino)propyl]-5,10-dihydro-11H-dibenzo[b,e][1,4]diazepin-11-one

Origin of Product

United States

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